1-(3,3,3-trifluoropropyl)azetidin-3-amine

Lipophilicity Drug-likeness Permeability

1-(3,3,3-Trifluoropropyl)azetidin-3-amine (CAS 1342697-73-7) is a fluorinated azetidine bearing a primary amine at the 3-position and a 3,3,3-trifluoropropyl substituent on the ring nitrogen. With molecular formula C6H11F3N2 and molecular weight 168.16 g/mol, it belongs to the class of N-alkyl-3-aminoazetidines valued as conformationally constrained, vector-defined building blocks in medicinal chemistry.

Molecular Formula C6H11F3N2
Molecular Weight 168.16 g/mol
CAS No. 1342697-73-7
Cat. No. B6616824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3,3-trifluoropropyl)azetidin-3-amine
CAS1342697-73-7
Molecular FormulaC6H11F3N2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1C(CN1CCC(F)(F)F)N
InChIInChI=1S/C6H11F3N2/c7-6(8,9)1-2-11-3-5(10)4-11/h5H,1-4,10H2
InChIKeySLAOJCJLHUAWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,3,3-Trifluoropropyl)azetidin-3-amine (CAS 1342697-73-7): Core Physicochemical and Structural Profile for Procurement Evaluation


1-(3,3,3-Trifluoropropyl)azetidin-3-amine (CAS 1342697-73-7) is a fluorinated azetidine bearing a primary amine at the 3-position and a 3,3,3-trifluoropropyl substituent on the ring nitrogen. With molecular formula C6H11F3N2 and molecular weight 168.16 g/mol, it belongs to the class of N-alkyl-3-aminoazetidines valued as conformationally constrained, vector-defined building blocks in medicinal chemistry [1]. Its computed XLogP3-AA of 0.6 distinguishes it from less lipophilic mono-fluorinated analogs, while the trifluoropropyl chain provides three fluorine atoms for metabolic stabilization and potential 19F NMR probe utility [2].

Why 1-(3,3,3-Trifluoropropyl)azetidin-3-amine Cannot Be Casually Replaced by Mono-Fluoro or Shorter-Linker Analogs


Within the N-alkyl-3-aminoazetidine family, small structural modifications produce large shifts in physicochemical properties that directly impact lead optimization campaigns. Replacing the trifluoropropyl chain of the title compound with a mono-fluoropropyl group (CAS 1538772-53-0) reduces the computed logP by approximately 0.7 units and removes two hydrogen-bond-accepting fluorine atoms, potentially altering both passive permeability and polar target interactions [1][2]. Conversely, shortening the linker to a trifluoroethyl group (CAS 1339236-05-3) changes the spatial relationship between the azetidine core and the fluorinated terminus, affecting conformational preferences and binding-site complementarity. Because these analogs are often employed as building blocks for parallel SAR exploration, selecting the correct N-alkyl variant at the procurement stage is essential to maintain the intended property profile of the final elaborated molecule .

Quantitative Differentiation of 1-(3,3,3-Trifluoropropyl)azetidin-3-amine Versus Its Closest Analogs: A Head-to-Head Evidence Assessment


Computed Lipophilicity (XLogP3-AA): Trifluoropropyl vs. Mono-Fluoropropyl Analog

The target compound exhibits a computed XLogP3-AA of 0.6, compared to -0.1 for the direct mono-fluorinated analog 1-(3-fluoropropyl)azetidin-3-amine (CAS 1538772-53-0), representing a difference of +0.7 log units [1][2]. This places the trifluoropropyl derivative in a more favorable lipophilicity range for passive membrane permeability while remaining below the commonly cited logP upper threshold of ~5 for oral drug-likeness.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count: Impact on Polar Interactions and Solubility

The target compound possesses 5 computed hydrogen bond acceptor (HBA) sites, whereas the mono-fluoropropyl analog has only 3 HBA sites [1][2]. The additional two fluorine atoms contribute to the acceptor count and can engage in orthogonal multipolar interactions (C–F···H–N, C–F···C=O) with protein targets, a feature absent in the mono-fluoro comparator.

Hydrogen bonding Solubility Molecular recognition

Rotatable Bond Count and Conformational Pre-organization

The target compound contains 2 rotatable bonds versus 3 rotatable bonds for the mono-fluoropropyl analog [1][2]. The reduced rotatable bond count in the trifluoropropyl derivative arises from the symmetric CF3 terminus, which eliminates an additional torsional degree of freedom present in the –CH2F terminus of the comparator. Lower rotatable bond counts are generally associated with reduced conformational entropy penalties upon target binding.

Conformational flexibility Entropic penalty Binding affinity

Patent-Derived ERα Binding Affinity in Elaborated Molecular Contexts

When elaborated as part of a tetracyclic pyrazolo-isoquinoline scaffold within the AstraZeneca SERD/SERM program (US Patents 10131663, 10590130, 10961241), the trifluoropropyl-azetidin-3-amine moiety (Example 56) yielded an ERα-LBD IC50 of 8.20 nM [1]. A closely related elaborated compound incorporating the mono-fluoropropyl-azetidin-3-amine moiety (Example 27) showed an ERα IC50 of 0.810 nM and a hERG IC50 of 0.810 nM [2]. The ~10-fold difference in ERα potency must be interpreted cautiously because the two examples differ in the eastern aryl/heteroaryl attachment point in addition to the azetidine N-substituent; thus, the potency difference cannot be attributed solely to the fluorination pattern.

Estrogen receptor alpha Binding affinity Kinase drug discovery

Class-Level Metabolic Stability Advantage of Fluorinated Azetidine Building Blocks

A systematic physicochemical study of mono- and difluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance measurements indicated high metabolic stability across the fluorinated azetidine series studied, with the notable exception of the 3,3-difluoroazetidine derivative . While the title compound was not specifically included in this study, the class-level trend supports the expectation that the trifluoropropyl substituent, with its three electron-withdrawing fluorine atoms, provides resistance to oxidative metabolism at the terminal alkyl position—a property qualitatively noted in product descriptions of the compound [1].

Metabolic stability Oxidative metabolism Fluorine effect

Best-Fit Research and Industrial Application Scenarios for 1-(3,3,3-Trifluoropropyl)azetidin-3-amine Based on Quantified Evidence


Lead Optimization Requiring Balanced Lipophilicity: Intermediate logP Between Mono-Fluoro and Heavily Fluorinated Building Blocks

With a computed XLogP3 of 0.6, the title compound occupies an intermediate lipophilicity space that is 0.7 log units higher than the mono-fluoropropyl analog (XLogP3 = -0.1) yet significantly lower than highly lipophilic perfluoroalkyl building blocks [1][2]. Medicinal chemists optimizing oral drug candidates can select this building block when the target product profile demands sufficient membrane permeability without exceeding logP thresholds that compromise aqueous solubility or promote off-target binding.

ERα-Targeted Degrader and Antagonist Programs: Building Block Validated in Patent Literature

The trifluoropropyl-azetidin-3-amine substructure appears in AstraZeneca's patented SERD/SERM chemical series (US10131663, Example 56) with a demonstrated ERα IC50 of 8.20 nM when elaborated into a full tetracyclic ligand [1]. Research groups pursuing novel ERα modulators or degraders can procure this building block with confidence that it has been validated in a competitive pharmaceutical patent landscape, providing a starting point for scaffold-hopping or property-tuning exercises.

19F NMR Probe Development and Fluorinated Fragment Library Construction

The presence of three chemically equivalent fluorine atoms in the terminal CF3 group makes the title compound a candidate for 19F NMR-based fragment screening and protein-observed NMR experiments, where the CF3 singlet provides enhanced sensitivity compared to mono-fluorinated probes [1]. Procurement for fragment library construction is supported by the compound's availability at 95–98% purity from multiple suppliers and its bifunctional nature (primary amine plus CF3 probe) [2].

Conformationally Constrained Scaffold Design: Reduced Rotatable Bond Count for Entropy-Driven Affinity Gains

With only 2 rotatable bonds versus 3 for the mono-fluoropropyl analog, the symmetric CF3 terminus eliminates one torsional degree of freedom, potentially reducing the conformational entropy penalty upon target binding by an estimated 0.5–1.0 kcal/mol [1][2]. Structure-based design teams focused on rigidifying flexible ligands can leverage this property when torsional profiling indicates that the fluoropropyl chain is likely to adopt a defined binding conformation.

Quote Request

Request a Quote for 1-(3,3,3-trifluoropropyl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.